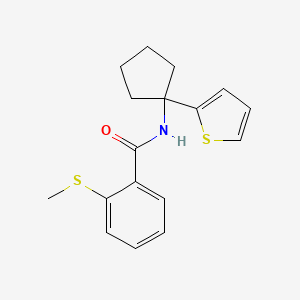
2-(methylthio)-N-(1-(thiophen-2-yl)cyclopentyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of thiophene derivatives, such as 2-(methylthio)-N-(1-(thiophen-2-yl)cyclopentyl)benzamide, involves various strategies. One of the common methods is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, resulting in aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of 2-(methylthio)-N-(1-(thiophen-2-yl)cyclopentyl)benzamide was confirmed by spectroscopic techniques such as Fourier Transform Infrared (FTIR), Proton Nuclear Magnetic Resonance (1H-NMR), Carbon-13 Nuclear Magnetic Resonance (13C-NMR), mass spectra, and element analysis . The compound crystallizes in the monoclinic crystal system with the space group P2(1), unit cell parameters a=5.6236(6) Å, b=12.8026(13) Å, c=7.2117(7) Å, β=92.971(5)° and Z=2 .Chemical Reactions Analysis
Thiophene derivatives, including 2-(methylthio)-N-(1-(thiophen-2-yl)cyclopentyl)benzamide, can undergo various chemical reactions. For instance, a [2 + 2+1] cyclization of 3-(2-aryl-2-oxoethylidene)-2-oxindoles and two equivalents of α-thiocyanato ketones in the presence of potassium t-butoxide under microwave irradiation were disclosed to provide 2,3,5-trisubstituted thiophene derivatives .科学的研究の応用
Synthesis and Chemical Properties
2-(methylthio)-N-(1-(thiophen-2-yl)cyclopentyl)benzamide is involved in the synthesis of complex molecules through regioselective processes and cyclocondensation reactions. For example, the cyclocondensation of 2-[bis(methylthio)methylene]malononitrile with 2-amino-benzenthiol leads to the formation of 2-(benzo[d]thiazol-2-yl)malononitrile, which upon treatment with phosphorus pentasulfide, yields thioamide derivatives in a regioselective manner. These derivatives are further reacted with α-bromocarbonyl compounds to produce new 2-[(E)-(benzo[d]thiazol-2(3H)-ylidene)(cyano)methyl]thiazoles (Bakavoli et al., 2011).
Antimicrobial Properties
New acylthiourea derivatives, including 2-((4-ethylphenoxy)methyl)-N-(phenylcarbamothioyl)benzamides, exhibit antimicrobial activity at low concentrations against a variety of Gram-positive and Gram-negative bacteria as well as fungi. The antimicrobial activity level is influenced by the type, number, and position of substituents on the phenyl group attached to the thiourea nitrogen. For instance, iodine and nitro substituents enhance activity against Gram-negative strains, while electron-donating substituents like methyl and ethyl groups are more effective against Gram-positive and fungal strains (Limban et al., 2011).
Crystal Structure Analysis
The compound's structure has been elucidated through X-ray diffraction studies, providing insights into its molecular geometry and potential interaction sites. For example, the crystal structure of 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide:N,N-dimethylformamide (1: 1) has been established, revealing hydrogen bonding patterns and π···π interactions that stabilize the crystal structure (Sharma et al., 2016).
Antipathogenic Activity
Acylthioureas, such as 2-((4-methylphenoxy)methyl)-N-(aryl-carbamothioyl)benzamides, have been synthesized and tested for their interaction with bacterial cells, demonstrating significant anti-pathogenic activity. This activity is particularly notable against strains like Pseudomonas aeruginosa and Staphylococcus aureus, which are known for their biofilm formation capabilities. The effectiveness of these derivatives points to their potential for further development as novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).
特性
IUPAC Name |
2-methylsulfanyl-N-(1-thiophen-2-ylcyclopentyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NOS2/c1-20-14-8-3-2-7-13(14)16(19)18-17(10-4-5-11-17)15-9-6-12-21-15/h2-3,6-9,12H,4-5,10-11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZXCOSVFMYXCES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NC2(CCCC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(methylthio)-N-(1-(thiophen-2-yl)cyclopentyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

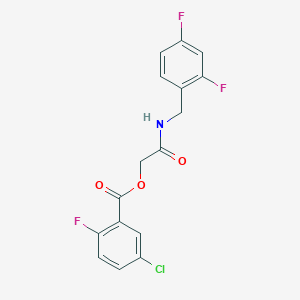
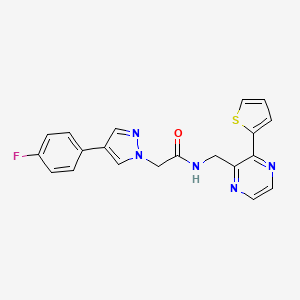
![Methyl 4-((3-(dimethylamino)propyl)(4-methylbenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2425383.png)
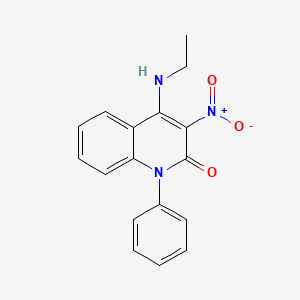
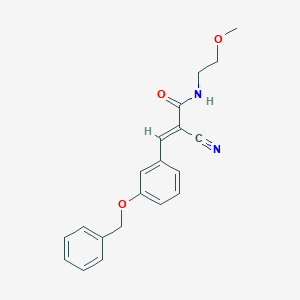
![(5E)-3-(3-chlorophenyl)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2425390.png)
![(1-{4-[(prop-2-yn-1-yl)amino]phenyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B2425392.png)
![2-(2,4-dichlorophenoxy)-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2425393.png)
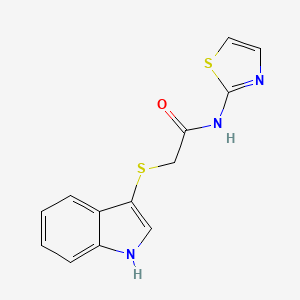
![2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2425397.png)
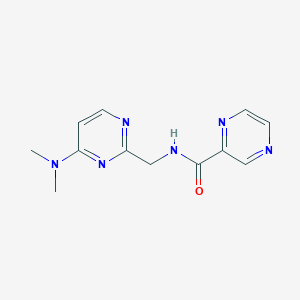
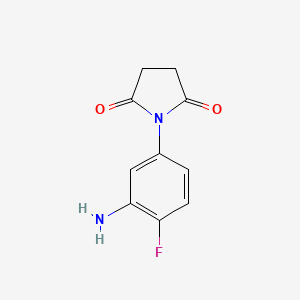
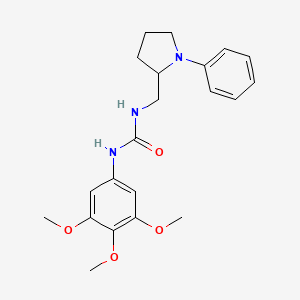
![9,9-dimethyl-6-(5-nitro-2-pyridin-2-ylsulfanylphenyl)-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2425402.png)